molecular formula C9H12ClNO2 B1604685 2-(Methylamino)-2-phenylacetic acid hydrochloride CAS No. 28544-42-5

2-(Methylamino)-2-phenylacetic acid hydrochloride

Cat. No. B1604685
CAS RN: 28544-42-5
M. Wt: 201.65 g/mol
InChI Key: FUUXTVBJBBSPAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic process of 2-(Methylamino)-2-phenylacetic acid hydrochloride involves several steps. It can be prepared by reacting dimethylethanolamine with thionyl chloride to form 2-dimethylaminoethyl chloride hydrochloride. The synthetic process has advantages such as high yield, low cost, and environmental conservation .

Scientific Research Applications

Synthesis and Metabolic Studies

Research has delved into the metabolism and synthesis of related compounds, providing insights into potential applications in drug development and understanding biological processes. For instance, the study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed metabolites that help understand the compound's metabolic pathways, suggesting analogous methodologies could be applied to similar compounds like 2-(Methylamino)-2-phenylacetic acid hydrochloride (Kanamori et al., 2002).

Anticancer Research

Compounds structurally related to this compound have been explored for their potential anticancer properties. For example, synthesis and characterization studies of Schiff bases have assessed their anticancer activity, indicating a promising avenue for the development of novel anticancer agents (Uddin et al., 2020).

Material Science and Hydrogels

In the realm of materials science, research has explored the synthesis of xylan-based temperature/pH sensitive hydrogels, which could be used for controlled drug release. Such studies demonstrate the application of chemical compounds in designing drug delivery systems that respond to environmental stimuli (Gao et al., 2016).

Environmental and Green Chemistry

The development of environmentally friendly chemical processes and materials is another significant area of application. Research in green chemistry has led to the synthesis of potential analgesic and antipyretic compounds, emphasizing the importance of sustainable practices in chemical synthesis and drug discovery (Reddy et al., 2014).

properties

IUPAC Name

2-(methylamino)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXTVBJBBSPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637969
Record name (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28544-42-5
Record name 28544-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117412
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-2-phenylacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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